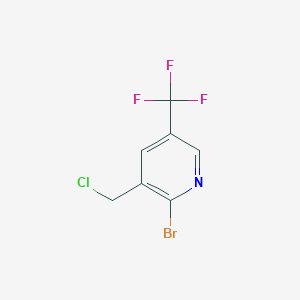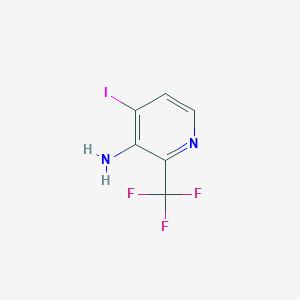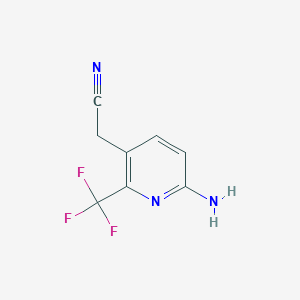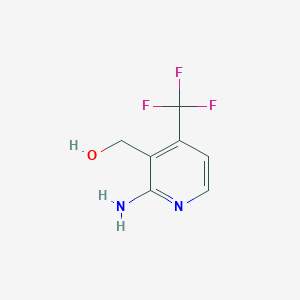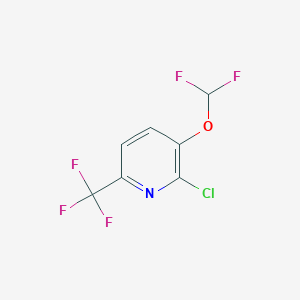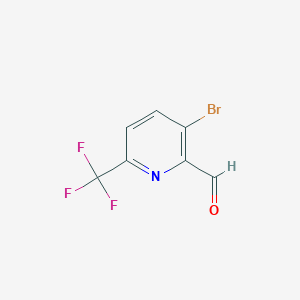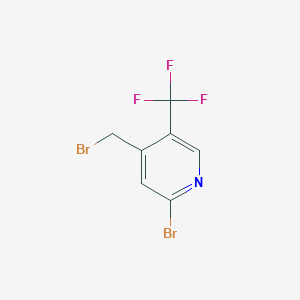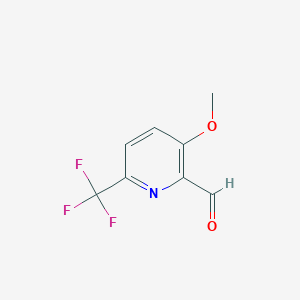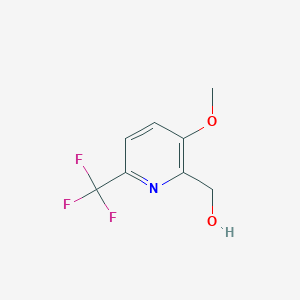
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
“3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular formula of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is C6H3BrF3NO . It contains a total of 18 bonds, including 13 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of substituted pyridines with diverse functional groups has been made possible by the development of organic compounds containing fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” include a molecular weight of 241.99 g/mol . The compound has a complexity of 279 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Agrochemicals Synthesis
This compound is a key structural motif in the synthesis of active agrochemical ingredients. It’s used to create compounds that protect crops from pests. The trifluoromethylpyridine (TFMP) derivatives, including 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine , have been instrumental in developing new agrochemicals with ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical products containing the TFMP moiety having been granted market approval. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activities .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing this motif are on the market, and their development is crucial for animal health .
Organic Electronic Materials
The unique properties of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine make it valuable for synthesizing materials used in organic electronic devices. This application is significant for advancing technology in electronics.
Synthesis of Biologically Active Compounds
This compound is used in multicomponent reactions to generate potentially biologically active pyran and pyridine derivatives. These reactions are fundamental in creating new molecules with potential therapeutic effects .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, such as 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine , is an important research topic. These compounds play a significant role in the discovery of new applications in various fields, including medicine and agriculture .
Intermediate for Synthesis
It serves as a chemical intermediate for synthesizing several crop-protection products. The demand for such intermediates is high, indicating the importance of this compound in the agricultural sector .
FDA-Approved Drug Synthesis
The compound is involved in the synthesis of FDA-approved drugs. The trifluoromethyl group-containing drugs have shown numerous pharmacological activities, and this compound’s role in their synthesis is vital for the pharmaceutical industry .
Safety and Hazards
The safety information for “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents involved in these reactions.
Mode of Action
The 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, the compound transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathways affected by 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine are related to the Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It is known that the compound should be stored at room temperature , which may suggest certain stability and bioavailability characteristics.
Result of Action
The molecular and cellular effects of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine’s action are primarily related to its role in facilitating Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of other reactants and catalysts .
properties
IUPAC Name |
5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGVPCBACVKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



